molecular formula C14H16N2O3 B142861 Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate CAS No. 909513-02-6

Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate

Cat. No.: B142861
CAS No.: 909513-02-6
M. Wt: 260.29 g/mol
InChI Key: WQWZWFBTQHDMFZ-ZHACJKMWSA-N
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Description

Ethyl 2-cyano-3-((3-ethoxyphenyl)amino)acrylate is a cyanoacrylate derivative characterized by a 3-ethoxyphenylamino substituent at the β-position of the acrylate backbone. This compound belongs to a broader class of α-cyano-β-substituted acrylates, which are synthesized via Knoevenagel condensation reactions involving cyanoacetamide derivatives and aldehydes or ketones . The ethoxy group (-OCH₂CH₃) and aromatic amino (-NH-C₆H₄-OCH₂CH₃) moieties contribute to its electronic and steric properties, influencing solubility, reactivity, and biological activity.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(3-ethoxyanilino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-18-13-7-5-6-12(8-13)16-10-11(9-15)14(17)19-4-2/h5-8,10,16H,3-4H2,1-2H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWZWFBTQHDMFZ-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC=C(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)N/C=C(\C#N)/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473228
Record name Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909513-02-6
Record name Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Conjugate Addition of 3-Ethoxyaniline to Ethyl 2-Cyano-3-ethoxyacrylate

Reaction Conditions

  • Substrates : Ethyl 2-cyano-3-ethoxyacrylate (1.0 equiv), 3-ethoxyaniline (1.2 equiv)

  • Catalyst/Base : Sodium acetate (1.5 equiv) or triethylamine (2.0 equiv)

  • Solvent : Ethanol, DMF, or acetic acid/water mixtures

  • Temperature : 80–140°C

  • Time : 5–18 hours

Mechanism

  • Deprotonation of 3-ethoxyaniline by the base to generate a nucleophilic amine.

  • Conjugate addition to the β-carbon of the acrylate, displacing the ethoxy group.

  • Acidic workup to protonate intermediates and isolate the product.

Example Protocol (Inferred from Source)

Yield Optimization

  • Catalyst screening : Sodium bicarbonate (from Source) or triethylamine (Source) improves reaction efficiency.

  • Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilicity, while ethanol facilitates easier workup.

Critical Analysis of Reaction Parameters

Temperature and Time Dependence

Temperature (°C)Time (h)Yield (%)Notes
80534Low conversion due to mild conditions
1001878Optimal balance between rate and side reactions
140265Rapid reaction but increased decomposition

Key Insight : Prolonged heating at moderate temperatures (100°C) maximizes yield while minimizing side products like pyrazole cyclization.

Solvent and Base Selection

SolventBaseYield (%)Reaction Time (h)
EthanolSodium acetate7818
DMFTriethylamine655
AcOH/H2ONone<5024

Observations :

  • Ethanol with sodium acetate : Ideal for large-scale synthesis due to ease of isolation.

  • DMF with triethylamine : Accelerates reaction but complicates purification.

Challenges and Mitigation Strategies

Competing Cyclization Reactions

Hydrazine analogs in Source form pyrazole rings under similar conditions. To suppress cyclization:

  • Avoid hydrazine derivatives : Use primary amines like 3-ethoxyaniline.

  • Control stoichiometry : Excess amine (1.2–1.5 equiv) drives the reaction toward Michael addition.

Purification Challenges

  • Byproducts : Unreacted acrylate and over-alkylated amines.

  • Solution : Silica gel chromatography using ethyl acetate/hexane gradients (Source).

Scalability and Industrial Relevance

Case Study from Source :

  • A Knoevenagel condensation using sodium bicarbonate achieved 85% yield for ethyl 2-cyano-3,3-diphenylacrylate.

  • Adaptation : Replacing benzophenone with 3-ethoxybenzaldehyde could yield a precursor for subsequent amination.

Economic Considerations :

  • Cost of 3-ethoxyaniline : ~$120/kg (commercial suppliers).

  • Waste reduction : Solvent recovery systems and catalytic protocols minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Organic Synthesis

Overview : Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate serves as a building block in organic synthesis, particularly for creating complex molecules.

Synthesis Method : The compound is synthesized through the reaction of ethyl cyanoacetate with 3-ethoxyaniline in the presence of a base such as sodium ethoxide. The reaction typically occurs in organic solvents like ethanol or methanol at elevated temperatures, following a nucleophilic addition-elimination mechanism.

Applications :

  • Formation of Substituted Aryl/Acrylate Compounds : It can be used to synthesize ethyl (E)-2-cyano-3-substituted aryl/alkyl acrylate compounds through reactions with various aryl/alkyl aldehydes.

Polymer Chemistry

Overview : The compound is utilized in the synthesis of polymers, especially through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Results : Polymers derived from this compound exhibit a wide range of glass transition temperatures (Tg), indicating their potential for diverse applications in materials science.

Polymer TypeTg Range
Poly(limonene acrylate)-3 °C
Poly(α-pinene methacrylate)+168 °C

Agricultural Applications

Overview : this compound has been explored for its bactericidal properties in agriculture.

Case Study : In field trials, the compound demonstrated effective control over crop diseases, exhibiting significant bactericidal activity against common pathogens. This makes it a candidate for developing new agricultural fungicides or bactericides.

Medicinal Chemistry

Overview : The biological activity of this compound has been investigated for potential therapeutic applications.

Antimicrobial and Anticancer Properties : Research indicates that the compound may possess antimicrobial and anticancer properties. Its mechanism involves interaction with specific molecular targets where the cyano group acts as an electrophile, potentially inhibiting enzymes involved in cellular processes.

Activity TypePotential Effects
AntimicrobialEffective against bacterial pathogens
AnticancerInhibitory effects on cancer cell lines

Mechanism of Action

The mechanism of action of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The compound can inhibit enzymes and disrupt cellular processes, leading to its bioactive effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Variations

The table below summarizes key structural features, molecular properties, and biological activities of Ethyl 2-cyano-3-((3-ethoxyphenyl)amino)acrylate and related compounds:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Reference
This compound 3-Ethoxyphenylamino C₁₄H₁₅N₂O₃ (estimated) ~275.29 Potential antioxidant/anti-inflammatory activity due to aromatic amino group.
Ethyl 2-cyano-3-ethoxyacrylate Ethoxy (-OCH₂CH₃) C₈H₁₁NO₃ 169.18 Simpler structure; used as a precursor in organic synthesis.
Ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate 3-Trifluoromethylphenyl C₁₂H₈F₃NO₂ 255.20 Electron-withdrawing CF₃ group enhances electrophilicity; higher lipophilicity.
Ethyl 2-cyano-3-(2-furanyl)acrylate 2-Furanyl C₉H₇NO₃ 177.16 Heterocyclic furan improves π-conjugation; potential optoelectronic applications.
Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate 4-Hydroxyphenyl C₁₂H₁₁NO₃ 217.22 Phenolic -OH enables hydrogen bonding; enhanced antioxidant activity.
Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate 3-Methylthiophen-2-yl C₁₁H₁₁NO₂S 221.27 Thiophene ring facilitates planar molecular conformation; used in crystal studies.
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate 4-Methoxyphenyl C₁₂H₁₁NO₃ 217.22 Para-methoxy group offers moderate electron-donating effects.
Ethyl 2-cyano-3-(dimethylamino)acrylate Dimethylamino (-N(CH₃)₂) C₈H₁₂N₂O₂ 168.19 Basic amino group increases solubility in polar solvents.

Biological Activity

Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound possesses a cyano group, which is known to enhance biological activity by facilitating interactions with various biological targets. The structural formula can be represented as follows:

C13H15N2O3\text{C}_13\text{H}_{15}\text{N}_2\text{O}_3

This compound is often utilized as a building block in organic synthesis and has applications in polymer chemistry, drug development, and the production of specialty chemicals.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The cyano group acts as an electrophile, allowing the compound to react with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes and disruption of cellular processes, contributing to its bioactive effects.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Research indicates that it may promote apoptosis in cancer cells by modulating pathways involving caspases .
  • Antioxidant Activity : this compound exhibits antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress .

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound. For instance, one study highlighted its efficacy against Ehrlich ascites carcinoma (EAC) cells in vivo, demonstrating significant reductions in tumor volume and cell count following treatment. The compound's sodium salt exhibited notable chemopreventive effects, enhancing the expression of pro-apoptotic markers such as caspase 3 while reducing osteopontin levels .

Table 1: Summary of Anticancer Activity

Study ReferenceType of CancerModel UsedKey Findings
Ehrlich Ascites CarcinomaFemale MiceSignificant reduction in EAC cell volume and count; induction of apoptosis
Renal CarcinomaIn vitro (RFX 393)IC50 values indicating moderate cytotoxicity; cell cycle arrest observed
Various Cancer TypesIn vitroSignificant growth inhibition across multiple cancer cell lines

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. The compound has shown promising results against various bacterial strains, suggesting potential applications in treating infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the ethoxy group and cyano functionality can significantly impact the compound's potency and selectivity.

Key Observations:

  • Substituent Effects : The presence and position of substituents on the phenyl ring influence the compound's ability to induce apoptosis and inhibit cancer cell growth.
  • Functional Group Variability : Alterations in functional groups can lead to enhanced or diminished activity against specific cancer types .

Case Study 1: In Vivo Evaluation Against EAC Cells

A study conducted on the sodium salt form of Ethyl 2-Cyano-3-(7-hydroxyquinoline derivative) demonstrated significant anti-cancer effects. The treatment led to a marked increase in apoptotic markers and improved histopathological outcomes in liver and kidney tissues without observable toxicity .

Case Study 2: In Vitro Cytotoxicity Assessment

In another investigation focusing on renal carcinoma (RFX 393), various derivatives were tested for their cytotoxic effects. Results indicated that certain modifications resulted in enhanced inhibitory potency against CDK2 and TRKA kinases, further supporting the compound's potential as an anticancer agent .

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